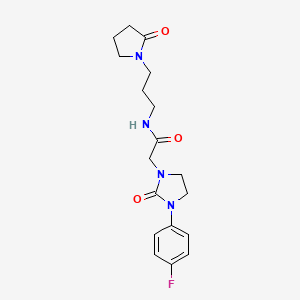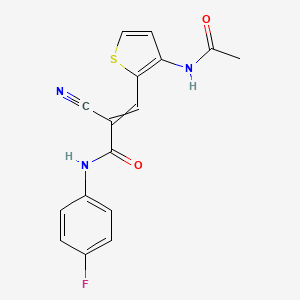![molecular formula C17H16FN3O3S2 B2706116 2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methoxyphenyl)acetamide CAS No. 1252919-51-9](/img/structure/B2706116.png)
2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a thienopyrimidine derivative, which is a class of compounds known for their diverse biological activities . It has a sulfanyl group attached to the thienopyrimidine core and an acetamide group with a 3-fluoro-4-methoxyphenyl substituent .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The thienopyrimidine core is a bicyclic system containing a thiophene (a five-membered ring with one sulfur atom) and a pyrimidine (a six-membered ring with two nitrogen atoms). The sulfanyl group (-SH) is attached to the thienopyrimidine core, and the acetamide group is substituted with a 3-fluoro-4-methoxyphenyl group .Applications De Recherche Scientifique
Enzyme Inhibition and Anticancer Potential
Compounds structurally related to 2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methoxyphenyl)acetamide have been identified as potent inhibitors of key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and cell proliferation, making them targets for anticancer drugs. A study by Gangjee et al. (2008) demonstrated that certain analogues are highly effective dual inhibitors of human TS and DHFR, suggesting potential for development as anticancer agents (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antitumor Activity
Further research has expanded on the antitumor applications of these compounds. For instance, Hafez and El-Gazzar (2017) synthesized novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives that displayed significant anticancer activity against various human cancer cell lines, including breast adenocarcinoma and cervical carcinoma, suggesting the potential utility of these compounds in cancer therapy (Hafez & El-Gazzar, 2017).
Radioligand Imaging
In the realm of diagnostic imaging, derivatives of 2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methoxyphenyl)acetamide have been explored for their potential as radioligands. Dollé et al. (2008) reported on the synthesis of DPA-714, a compound designed for labelling with fluorine-18 for in vivo imaging of the translocator protein (18 kDa) with positron emission tomography (PET), highlighting its potential in medical diagnostics and research into neuroinflammation (Dollé et al., 2008).
Quantum Chemical Insights and Drug Likeness
The quantum chemical analysis of related compounds, such as those by Mary et al. (2020), provides insights into their molecular structure, hydrogen-bonded interactions, and pharmacokinetic properties. This research supports the potential antiviral activity of these compounds, including their interaction with SARS-CoV-2 proteins, suggesting a promising avenue for the development of new antiviral drugs (Mary et al., 2020).
Synthesis of Novel Compounds
Research into the synthesis of new derivatives has also been a significant area of interest. For example, the work of Hossan et al. (2012) involved synthesizing a series of pyrimidinone and oxazinone derivatives fused with thiophene rings, which demonstrated good antimicrobial activity, underscoring the chemical versatility and potential therapeutic applications of these compounds (Hossan et al., 2012).
Safety and Hazards
Orientations Futures
Given the diverse biological activities of thienopyrimidines, this compound could be of interest for further study. Future research could focus on synthesizing the compound, studying its physical and chemical properties, determining its biological activity, and assessing its safety and potential uses .
Propriétés
IUPAC Name |
2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-fluoro-4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3S2/c1-3-21-16(23)15-12(6-7-25-15)20-17(21)26-9-14(22)19-10-4-5-13(24-2)11(18)8-10/h4-8H,3,9H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOLSONKEBOHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-fluoropropanoic acid](/img/structure/B2706038.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxybenzamide](/img/structure/B2706043.png)
![N1-cyclopentyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2706046.png)
![(1,1-Dioxothiolan-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2706048.png)
![4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2706049.png)

![3-(4-chlorophenyl)-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2706051.png)

![3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2706055.png)
